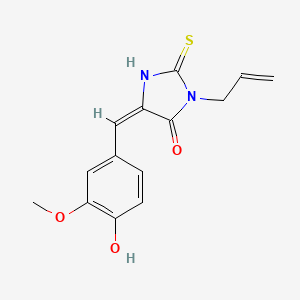
3-chloro-N-(4-fluorophenyl)-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(4-fluorophenyl)-4-methoxybenzenesulfonamide (CFM-2) is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. CFM-2 is a sulfonamide derivative that has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for use in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-fluorophenyl)-4-methoxybenzenesulfonamide is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes involved in the inflammatory response. Specifically, 3-chloro-N-(4-fluorophenyl)-4-methoxybenzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are important mediators of inflammation.
Biochemical and Physiological Effects:
3-chloro-N-(4-fluorophenyl)-4-methoxybenzenesulfonamide has been shown to have several biochemical and physiological effects, including the inhibition of COX-2 activity, the reduction of inflammation, and the alleviation of pain. Additionally, 3-chloro-N-(4-fluorophenyl)-4-methoxybenzenesulfonamide has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
One advantage of 3-chloro-N-(4-fluorophenyl)-4-methoxybenzenesulfonamide is its potent anti-inflammatory and analgesic properties, which make it a promising candidate for use in the development of new drugs. However, 3-chloro-N-(4-fluorophenyl)-4-methoxybenzenesulfonamide also has some limitations, including its relatively low solubility in water, which may make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for research on 3-chloro-N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, including:
1. Further investigation of its mechanism of action and the specific enzymes and pathways that it targets.
2. Development of new drugs based on 3-chloro-N-(4-fluorophenyl)-4-methoxybenzenesulfonamide that have improved solubility and other desirable properties.
3. Exploration of the potential use of 3-chloro-N-(4-fluorophenyl)-4-methoxybenzenesulfonamide in the treatment of other inflammatory conditions, such as asthma and inflammatory bowel disease.
4. Investigation of the potential use of 3-chloro-N-(4-fluorophenyl)-4-methoxybenzenesulfonamide in combination with other drugs to enhance its anti-inflammatory and analgesic effects.
5. Further study of the antioxidant properties of 3-chloro-N-(4-fluorophenyl)-4-methoxybenzenesulfonamide and their potential applications in the treatment of diseases such as cancer and neurodegenerative disorders.
Synthesis Methods
3-chloro-N-(4-fluorophenyl)-4-methoxybenzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 4-fluoroaniline with 3-chloro-4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonia to produce the final product, 3-chloro-N-(4-fluorophenyl)-4-methoxybenzenesulfonamide.
Scientific Research Applications
3-chloro-N-(4-fluorophenyl)-4-methoxybenzenesulfonamide has been the subject of several scientific studies due to its potential applications in medical research. One area of interest is its anti-inflammatory properties, which have been shown to be effective in reducing inflammation in animal models of arthritis and other inflammatory conditions.
properties
IUPAC Name |
3-chloro-N-(4-fluorophenyl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO3S/c1-19-13-7-6-11(8-12(13)14)20(17,18)16-10-4-2-9(15)3-5-10/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBHHENUZNLSFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4-fluorophenyl)-4-methoxybenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B5212311.png)
![3-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)propanamide](/img/structure/B5212320.png)
![N-(3-chloro-4-fluorophenyl)-3-[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]propanamide](/img/structure/B5212326.png)
![5-acetyl-4-(4-chlorophenyl)-6-methyl-2-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5212330.png)
![6-(2-chloro-6-fluorophenyl)-3-[(4-methylbenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5212332.png)
![1-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5212338.png)
![5-amino-3-{1-cyano-2-[3-(2,4-dichlorobenzyl)-1H-indol-1-yl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5212347.png)
![3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B5212358.png)


![1-(4-chlorophenyl)-5-{[(3,5-dimethoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5212376.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(5-hydroxy-1,5-dimethylhexyl)-4-methoxybenzamide](/img/structure/B5212379.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5212398.png)
![N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5212411.png)